molecular formula C7H9NO2 B017369 2,3-Dimethoxypyridine CAS No. 52605-97-7

2,3-Dimethoxypyridine

Cat. No. B017369
CAS RN: 52605-97-7
M. Wt: 139.15 g/mol
InChI Key: QHUHPERZCBUMRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including those with dimethoxy groups, typically involves strategic functionalization of the pyridine ring. A study by Golla et al. (2020) discusses the synthesis of related pyridine derivatives through a one-pot method using 2-acetylpyrazine and dimethoxybenzaldehydes, highlighting the general approach to synthesizing dimethoxy-substituted pyridines. The molecular structure of the synthesized compounds was confirmed by single crystal X-ray diffraction, indicating the precise control over the substitution pattern on the pyridine ring (Golla et al., 2020).

Molecular Structure Analysis

The study by Xavier and Gobinath (2012) on 3,5-dibromo-2,6-dimethoxy pyridine provides insights into the molecular structure of dimethoxy pyridines. Vibrational spectroscopy techniques, including FT-IR and FT-Raman, along with theoretical DFT calculations, were used to understand the molecular vibrations and structure. The molecular electrostatic potential analysis revealed potential sites for electrophilic and nucleophilic reactions, which are critical for understanding the reactivity of dimethoxy pyridines (Xavier & Gobinath, 2012).

Chemical Reactions and Properties

Wijtmans et al. (2004) explored the synthesis and reactivity of various substituted pyridinols, demonstrating the potential chemical reactions dimethoxy-substituted pyridines can undergo. The study highlights the antioxidant properties of these compounds and their stability towards oxidation, providing a glimpse into the chemical behavior of dimethoxy pyridines (Wijtmans et al., 2004).

Physical Properties Analysis

The physical properties, such as photophysical and electrochemical properties, of dimethoxy pyridine derivatives, were studied by Golla et al. (2020). The research shows the UV–Visible and fluorescence spectroscopy analysis, revealing how the dimethoxy groups affect the electronic transitions within the molecule. Cyclic voltammetry studies provided insights into the redox behavior of these compounds, essential for understanding their physical properties (Golla et al., 2020).

Chemical Properties Analysis

The chemical properties of 2,3-Dimethoxypyridine, particularly its reactivity and interaction with other compounds, can be inferred from studies on similar dimethoxy pyridine derivatives. For instance, the work by Wakabayashi et al. (2008) on 3-(dimethylboryl)pyridine outlines the steric effects and reactivity patterns in scrambling reactions, shedding light on how substituents influence chemical reactivity and stability (Wakabayashi et al., 2008).

Scientific Research Applications

  • Anticancer Agent Synthesis : Ru(II) complexes synthesized with derivatives of 2,3-Dimethoxypyridine have shown potential as anticancer agents. Their effectiveness is attributed to their mode of binding and DNA affinity (Chintakuntla et al., 2020).

  • Chemical Oxidation : 2-Iodylpyridines, which can be derived from 2,3-Dimethoxypyridine, are used as recyclable hypervalent iodine(V) reagents. They are particularly suitable for the oxidation of sulfides and alcohols (Yoshimura et al., 2011).

  • Catalyst Development : The electroreduction of 1-methyl-2, 3, and 4-carbomethoxypyridinium ions can lead to the formation of dihydropyridine, which serves as a catalyst for various chemical reactions (Kashti-Kaplan et al., 1981).

  • Antioxidant Research : Certain substituted derivatives of 2,3-Dimethoxypyridine have been identified as potent antioxidants, with some being among the most effective phenolic chain-breaking antioxidants discovered to date (Wijtmans et al., 2004).

  • Synthetic Intermediate for Antimicrobial and Anticancer Agents : Compounds containing 2,3-Dimethoxypyridine derivatives have been used as synthetic intermediates in the construction of various heterocyclic systems, which hold potential for antimicrobial and anticancer activities (Ibrahim et al., 2022).

  • Electrophilic Substitution Studies : The mechanism of electrophilic substitution in heteroaromatic compounds like 2,3-Dimethoxypyridine has been extensively studied. This research is particularly relevant in synthetic chemistry, where understanding these mechanisms is crucial for various applications (Johnson et al., 1967).

  • Photochemical Applications : In the field of photochemistry, 2,3-Dimethoxypyridine derivatives have been investigated for their potential in producing blue-emitting heteroleptic Ir(III) phosphors. These phosphors are of interest as blue dopants for phosphorescent OLEDs (Duan et al., 2015).

Safety And Hazards

The safety data sheet for 2,3-Dimethoxypyridine-4-boronic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUHPERZCBUMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405309
Record name 2,3-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxypyridine

CAS RN

52605-97-7
Record name 2,3-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 2-chloro-3-methoxypyridine (2) (13 g, 90.6 mmol), from Step I, was stirred with 3-equivalents of sodium methoxide (14.7 g, 271.8 mmol) in dimethylformamide (100 mL) at 100° C. until completion of the reaction. The reaction mixture was then quenched with water and extracted with dichloromethane. The combined extracts were washed with water, concentrated and distilled (74° C.; 5 mm Hg) to give the product, 2,3-dimethoxypyridine (3), as a clear oil (7 g; 29% yield for two steps).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-methoxy-pyridine (110 g) in DMSO (1 L) was added sodium methoxide (124 g). The reaction mixture was heated to 80° C. overnight. The reaction mixture was poured into 3 L water and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to give the crude product.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
M Hedidi, G Bentabed-Ababsa, A Derdour, YS Halauko… - Tetrahedron, 2016 - Elsevier
A series of methoxy- and fluoro-pyridines have been deprotometalated in tetrahydrofuran at room temperature by using a mixed lithium–zinc combination obtained from ZnCl 2 ·TMEDA (…
Number of citations: 30 www.sciencedirect.com
A SUZUKI, N TAKAHASHI, S TAMURA - Agricultural and Biological …, 1966 - jstage.jst.go.jp
To confirm the structure of a polysubstituted pyridine ring contained in piericidin A (I), a model compound, 4-hydroxy-6-hydroxymethyl-2, 3-dimethoxypiridine (IV) was syn thesized …
Number of citations: 8 www.jstage.jst.go.jp
FP Schmidtchen, H Rapoport - Journal of the American Chemical …, 1977 - ACS Publications
Piericidin A, isolated from S. mobaraensis, is a specific antagonist of coenzyme Q. Its unusual structure consists of a 2, 3-dimethoxy-5-methyl-4-pyridinol nucleus with a polyunsaturated …
Number of citations: 32 pubs.acs.org
AK Parhi, A Xiang, JD Bauman, D Patel… - Bioorganic & medicinal …, 2013 - Elsevier
Inhibition of the endonuclease activity of influenza RNA-dependent RNA polymerase is recognized as an attractive target for the development of new agents for the treatment of …
Number of citations: 41 www.sciencedirect.com
F Trecourt, M Mallet, O Mongin… - The Journal of Organic …, 1994 - ACS Publications
(-)-Atpenin B (1) is an antibiotic produced by Penicillium sp. FO-125. The first synthesis of 2, 4-dihydroxy-5, 6-dimethoxy-3-((2RS, 4RS)-2, 4-dimethyl-l-oxohexyl) pyridine (atpenin B)(16) …
Number of citations: 57 pubs.acs.org
TP Selby, KA Hughes, JJ Rauh, WS Hanna - Bioorganic & Medicinal …, 2010 - Elsevier
Atpenins and harzianopyridone represent a unique class of penta-substituted pyridine-based natural products that are potent inhibitors of complex II (succinate-ubiquinone …
Number of citations: 17 www.sciencedirect.com
SS Reddy, JK Ega - supramolecular chemistry - zkginternational.com
An efficient and novel method has been developed for the synthesis of N-substituted 4-(4-chlorophenethyl)-3-methoxypyridin-2 (1H)-ones 6a-j by the reaction of 4-(4-chlorophenethyl)-3-…
Number of citations: 0 www.zkginternational.com
AE Smith, KM Clapham, AS Batsanov, MR Bryce… - 2008 - Wiley Online Library
We report the synthesis of (2,6‐dimethoxy‐3‐pyridyl)boronic acid (2), (2,3‐dimethoxy‐4‐pyridyl)boronic acid (4), (2,6‐difluoro‐3‐pyridyl)boronic acid (6), (2,6‐dichloro‐3‐pyridyl)…
AJ Roecker, SP Mercer, JD Schreier, CD Cox… - …, 2014 - Wiley Online Library
The field of small‐molecule orexin antagonist research has evolved rapidly in the last 15 years from the discovery of the orexin peptides to clinical proof‐of‐concept for the treatment of …
EL Stogryn - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
Whereas nicotinaldehyde readily undergoes the transformations shown, the isomeric pyridinealdehydes completely fail. The fate of the o-and y-pyridinealdehydes appears to be a …
Number of citations: 25 onlinelibrary.wiley.com

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